4'-Cyano-2,2-dimethylpropiophenone

Description

Properties

IUPAC Name |

4-(2,2-dimethylpropanoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-12(2,3)11(14)10-6-4-9(8-13)5-7-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXVFMKJNOPZLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642465 | |

| Record name | 4-(2,2-Dimethylpropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150009-08-8 | |

| Record name | 4-(2,2-Dimethylpropanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4'-Cyano-2,2-dimethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Cyano-2,2-dimethylpropiophenone (CAS Number: 150009-08-8), a niche aromatic ketone with potential applications in medicinal chemistry and organic synthesis. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information from related compounds and established chemical principles to offer valuable insights for researchers. We will explore its fundamental chemical and physical properties, propose a logical synthetic pathway, discuss its characterization, and evaluate its potential as a scaffold in drug discovery based on the known bioactivities of related cyanophenone and propiophenone derivatives.

Introduction: The Chemical Identity of 4'-Cyano-2,2-dimethylpropiophenone

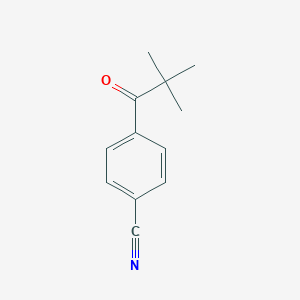

4'-Cyano-2,2-dimethylpropiophenone, systematically named 4-(2,2-dimethylpropanoyl)benzonitrile , is an organic compound featuring a benzonitrile core acylated at the para position with a pivaloyl group. The presence of the cyano group, a versatile functional group and a common pharmacophore, coupled with the sterically bulky tert-butyl ketone, makes this molecule an interesting candidate for further investigation in various chemical and biological contexts.

Key Identifiers:

| Property | Value |

| CAS Number | 150009-08-8 |

| IUPAC Name | 4-(2,2-dimethylpropanoyl)benzonitrile |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

Below is a 2D representation of the chemical structure of 4'-Cyano-2,2-dimethylpropiophenone.

Figure 2: Proposed synthesis of 4'-Cyano-2,2-dimethylpropiophenone via Friedel-Crafts acylation.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions and should be optimized for this specific transformation.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a suitable inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂).

-

Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 to 1.5 equivalents) to the solvent with stirring. The suspension should be cooled in an ice bath.

-

Acyl Chloride Addition: Add pivaloyl chloride (1.0 equivalent) dropwise to the stirred suspension of the Lewis acid. An acylium ion intermediate will form.

-

Benzonitrile Addition: Slowly add benzonitrile (1.0 equivalent) to the reaction mixture. The cyano group is a deactivating group, and the reaction may require heating to proceed at a reasonable rate.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Causality in Experimental Choices

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with the Lewis acid catalyst, rendering it inactive.

-

Lewis Acid Catalyst: A strong Lewis acid like AlCl₃ is necessary to generate the highly electrophilic acylium ion from the pivaloyl chloride.

-

Inert Solvent: The solvent should not react with the Lewis acid or the reactants. Dichloromethane is a common choice due to its inertness and ability to dissolve the reactants.

-

Stoichiometry of Lewis Acid: More than a stoichiometric amount of the Lewis acid is often required because the product ketone can complex with the catalyst, deactivating it.

-

Para-Selectivity: The acylation is expected to occur predominantly at the para position to the cyano group due to steric hindrance from the bulky pivaloyl group at the ortho positions and the electronic deactivating nature of the cyano group.

Spectroscopic Characterization (Predicted)

The following are predicted spectroscopic data based on the structure of 4'-Cyano-2,2-dimethylpropiophenone.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | - A singlet around 1.3-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. - Two doublets in the aromatic region (7.5-8.0 ppm), characteristic of a para-substituted benzene ring. |

| ¹³C NMR | - A signal for the quaternary carbon of the tert-butyl group around 40-45 ppm. - A signal for the methyl carbons of the tert-butyl group around 25-30 ppm. - A signal for the cyano carbon around 118-120 ppm. - A signal for the carbonyl carbon above 190 ppm. - Four signals in the aromatic region (125-140 ppm). |

| IR (cm⁻¹) | - A sharp, strong absorption around 2220-2240 cm⁻¹ for the C≡N stretch. - A strong absorption around 1680-1700 cm⁻¹ for the C=O stretch of the ketone. - C-H stretching and bending frequencies for the aromatic and aliphatic protons. |

| Mass Spec (m/z) | - A molecular ion peak [M]⁺ at approximately 187.24. - A prominent fragment ion at m/z 130 corresponding to the loss of the tert-butyl group ([M-57]⁺). - A fragment ion at m/z 102 corresponding to the p-cyanophenyl cation. |

Potential Applications in Drug Development: A Forward-Looking Perspective

While there is no specific literature on the biological activity of 4'-Cyano-2,2-dimethylpropiophenone, its structural motifs suggest several avenues for exploration in drug discovery.

Figure 3: Potential roles of the structural components of 4'-Cyano-2,2-dimethylpropiophenone in drug design.

The Role of the Cyanobenzoyl Moiety

The cyanobenzoyl group is a recognized pharmacophore present in a number of biologically active molecules. The cyano group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets. For instance, benzonitrile derivatives have been investigated for their potential as:

-

Enzyme Inhibitors: The nitrile group can interact with the active sites of various enzymes.

-

Anticancer Agents: Some cyanophenone derivatives have shown cytotoxic activity against cancer cell lines.

-

Antiviral Compounds: Benzonitrile-containing molecules have been explored as potential antiviral agents.

The Influence of the Propiophenone Scaffold

The propiophenone backbone provides a rigid scaffold that can be further functionalized. The lipophilicity imparted by the phenyl and ethyl groups can influence the compound's pharmacokinetic properties, such as membrane permeability and distribution.

The Impact of the tert-Butyl Group

The sterically demanding tert-butyl group can serve several purposes in drug design:

-

Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to metabolic oxidation, which can increase the half-life of a drug candidate.

-

Steric Shielding: The bulky nature of this group can influence the binding orientation of the molecule within a receptor's active site and can prevent unwanted interactions.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4'-Cyano-2,2-dimethylpropiophenone. Based on the safety data for related compounds, the following should be considered:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

4'-Cyano-2,2-dimethylpropiophenone represents an under-explored area of chemical space. Its synthesis via Friedel-Crafts acylation is straightforward in principle, though optimization would be required. The combination of a biologically relevant cyanobenzoyl moiety with a metabolically robust tert-butyl ketone suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents. Future research should focus on the experimental validation of its synthesis and properties, as well as a thorough investigation of its biological activity profile. This could include screening against a panel of cancer cell lines, viral targets, and key enzymes to uncover its therapeutic potential.

References

Due to the limited availability of specific literature for 4'-Cyano-2,2-dimethylpropiophenone, the following references provide context on related compounds and synthetic methodologies.

-

PubChem Compound Summary for CID 7148, Propiophenone. National Center for Biotechnology Information. [Link]

- Friedel-Crafts Acylation. In Organic Chemistry; Clayden, J., Greeves, N., Warren, S., Eds.; Oxford University Press: Oxford, 2012; pp 556-559.

-

Benzonitrile. National Center for Biotechnology Information. PubChem Compound Summary for CID 7505. [Link]

An In-depth Technical Guide to 4'-Cyano-2,2-dimethylpropiophenone: Synthesis, Characterization, and Research Applications

This guide provides a comprehensive technical overview of 4'-Cyano-2,2-dimethylpropiophenone, a specialized aromatic ketone. Recognizing the likely novelty of this compound in extensive research literature, this document focuses on a robust, proposed synthesis pathway, detailed theoretical characterization, and potential applications for researchers, particularly in the fields of medicinal chemistry and materials science. Our approach is grounded in established chemical principles and data from analogous structures to provide a scientifically rigorous and practical resource for professionals in drug development and scientific research.

Introduction: The Scientific Interest in Substituted Aromatic Ketones

Aromatic ketones are a cornerstone of organic synthesis, serving as pivotal intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The introduction of specific functional groups onto the aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. The cyano (CN) group is a particularly interesting substituent; as a potent electron-withdrawing group and a bioisostere for other functionalities, it can significantly modulate a molecule's polarity, metabolic stability, and binding interactions. The tert-butyl group, on the other hand, provides steric bulk, which can enhance selectivity for biological targets and improve photostability in materials.

The compound 4'-Cyano-2,2-dimethylpropiophenone combines these features, making it a molecule of significant interest for synthetic exploration. This guide will lay out a feasible synthetic route, predict its key chemical and physical properties, and discuss its potential applications.

Proposed Synthesis: A Strategic Approach via Friedel-Crafts Acylation

The most direct and logical approach to the synthesis of 4'-Cyano-2,2-dimethylpropiophenone is the Friedel-Crafts acylation of benzonitrile with pivaloyl chloride.[1] This classic electrophilic aromatic substitution reaction forms a carbon-carbon bond between the aromatic ring and the acyl group.[2]

Figure 1: Proposed synthesis of 4'-Cyano-2,2-dimethylpropiophenone via Friedel-Crafts Acylation.

Mechanistic Considerations and Challenges

The Friedel-Crafts acylation mechanism begins with the activation of pivaloyl chloride by a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[3] The π-electrons of the benzonitrile ring then act as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation known as a sigma complex.[2] Finally, deprotonation of the sigma complex restores the aromaticity of the ring and yields the final ketone product.[2]

A significant challenge in this proposed synthesis is the deactivating nature of the cyano group on the benzonitrile ring.[4] Electron-withdrawing groups reduce the nucleophilicity of the aromatic ring, making it less reactive towards electrophiles. Therefore, forcing conditions, such as higher temperatures and a stoichiometric or excess amount of a strong Lewis acid catalyst, will likely be necessary to drive the reaction to completion.[1]

Detailed Experimental Protocol

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory. Pivaloyl chloride is highly flammable, corrosive, and reacts violently with water.[5] Benzonitrile is harmful if ingested, inhaled, or absorbed through the skin.[3] Aluminum chloride is a water-sensitive solid that reacts exothermically with moisture.

Materials:

-

Benzonitrile

-

Pivaloyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (concentrated)

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 to 1.5 equivalents) is suspended in anhydrous DCM in the reaction flask and cooled to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Pivaloyl chloride (1.0 equivalent) is dissolved in anhydrous DCM and added dropwise to the stirred suspension of aluminum chloride via the dropping funnel. The formation of the acylium ion complex is often accompanied by a color change.

-

Addition of Benzonitrile: Benzonitrile (1.0 equivalent) is dissolved in anhydrous DCM and added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to 0 °C and cautiously quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.[6]

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the structure of 4'-Cyano-2,2-dimethylpropiophenone and data from analogous compounds.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| Appearance | Likely a white to off-white solid or a viscous oil |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, chloroform, acetone) and insoluble in water. |

| Boiling Point | Estimated to be >250 °C at atmospheric pressure |

| Melting Point | Difficult to predict without experimental data, but likely in the range of 50-100 °C if solid. |

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance): The predicted 1H NMR spectrum in CDCl₃ would show two distinct signals in the aromatic region, likely appearing as doublets due to ortho-coupling. The protons ortho to the cyano group will be more deshielded than those ortho to the acyl group. A singlet corresponding to the nine equivalent protons of the tert-butyl group will be observed in the aliphatic region.

-

δ 7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.

-

δ 7.6-7.8 ppm (d, 2H): Aromatic protons ortho to the cyano group.

-

δ 1.3-1.5 ppm (s, 9H): Protons of the tert-butyl group.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will be characterized by a carbonyl carbon signal at the downfield end, several signals in the aromatic region, the cyano carbon signal, and signals for the quaternary and methyl carbons of the tert-butyl group.

-

δ > 200 ppm: Carbonyl carbon (C=O).

-

δ 130-140 ppm: Aromatic carbons.

-

δ 115-120 ppm: Cyano carbon (C≡N).

-

δ ~45 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~27 ppm: Methyl carbons of the tert-butyl group.

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl and cyano functional groups.

-

~2230 cm-1: Sharp, medium-intensity peak corresponding to the C≡N stretch.

-

~1685 cm-1: Strong, sharp peak corresponding to the C=O stretch of the aromatic ketone.[7]

-

~1600, 1500 cm-1: Peaks corresponding to C=C stretching in the aromatic ring.

-

~2970 cm-1: C-H stretching of the tert-butyl group.

MS (Mass Spectrometry): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]+ at m/z = 187. The base peak is likely to be at m/z = 130, corresponding to the loss of the tert-butyl radical to form a stable acylium ion. Another significant fragment would be the tert-butyl cation at m/z = 57.[8]

Potential Applications in Research and Development

The unique combination of a cyano group and a bulky tert-butyl group in 4'-Cyano-2,2-dimethylpropiophenone opens up several avenues for research:

-

Medicinal Chemistry: The compound can serve as a scaffold for the synthesis of novel bioactive molecules. The cyano group can act as a hydrogen bond acceptor or be hydrolyzed to an amide or carboxylic acid, while the ketone can be reduced or derivatized to explore a wider chemical space.

-

Materials Science: The aromatic ketone moiety can be utilized in the synthesis of polymers with high thermal stability and specific optical properties. The cyano group can enhance intermolecular interactions and influence the material's electronic characteristics.

-

Photocatalysis: Aromatic ketones are known photosensitizers. The specific substitution pattern of this molecule could be investigated for its utility in photoredox catalysis.

Conclusion

While 4'-Cyano-2,2-dimethylpropiophenone may not be a commercially available or extensively studied compound, its synthesis is achievable through a well-established, albeit challenging, Friedel-Crafts acylation. This guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The predicted properties and detailed experimental protocol offer a solid foundation for researchers and drug development professionals to explore the potential of this intriguing molecule in their respective fields. The insights provided herein are intended to facilitate further investigation and innovation in the ever-expanding landscape of synthetic chemistry.

References

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

The Organic Chemistry Tutor. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

-

U.S. National Library of Medicine. Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane. [Link]

- Google Patents.

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

U.S. National Library of Medicine. Purification and Properties of Reductases for Aromatic Aldehydes and Ketones From Guinea Pig Liver. [Link]

-

CK-12 Foundation. Physical and Chemical Properties of Aromatic Hydrocarbons. [Link]

-

ResearchGate. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

-

Scribd. Experiment: Friedel Crafts Acylation... Electrophilic Aromatic Substitution. Nitration of Methyl Benzoate. [Link]

-

U.S. National Library of Medicine. Infrared spectroscopy of the cyanide complex of iron (II) myoglobin and comparison with complexes of microperoxidase and hemoglobin. [Link]

-

ResearchGate. Influence of the physicochemical and aromatic properties on the chemical reactivity and its relation with carcinogenic and anticoagulant effect of 17β-aminoestrogens. [Link]

-

ResearchGate. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. [Link]

-

JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

-

YouTube. Introduction to IR Spectroscopy. Ketones. [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

Reddit. Friedel-Crafts reactions with Deactivating groups. [Link]

-

ACS Publications. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

-

Chemistry LibreTexts. 4.7: Chemical Properties of Aromatic Compounds. [Link]

- Google Patents.

-

Frontiers. Thermophysical Properties of Alkanone + Aromatic Amine Mixtures at Varying Temperatures. [Link]

-

Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]

-

MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

-

U.S. National Library of Medicine. Thermophysical Properties of Alkanone + Aromatic Amine Mixtures at Varying Temperatures. [Link]

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. reddit.com [reddit.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Profile of 4'-Cyano-2,2-dimethylpropiophenone: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the aromatic ketone, 4'-Cyano-2,2-dimethylpropiophenone. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed examination of the Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. The guide elucidates the correlation between the spectral features and the molecular structure, providing a foundational understanding for the identification, characterization, and quality control of this compound. The methodologies for data acquisition are also detailed to ensure reproducibility and adherence to rigorous scientific standards.

Introduction

4'-Cyano-2,2-dimethylpropiophenone, also known as 4-pivaloylbenzonitrile, is a bifunctional aromatic compound featuring a ketone and a nitrile group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various organic molecules, including potential pharmaceutical candidates and materials with specific electronic properties. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development endeavor. This guide serves as an authoritative resource, presenting a detailed analysis of its spectroscopic signature.

Molecular Structure and Spectroscopic Overview

The structural features of 4'-Cyano-2,2-dimethylpropiophenone dictate its characteristic spectroscopic properties. The molecule consists of a p-substituted benzene ring with a cyano group (-C≡N) and a pivaloyl group (-C(=O)C(CH₃)₃). The presence of the aromatic ring, the carbonyl group, the nitrile group, and the tert-butyl group gives rise to distinct and identifiable signals in various spectroscopic techniques.

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (187 g/mol ).

-

Loss of tert-Butyl Radical: A major fragmentation pathway is the α-cleavage of the bond between the carbonyl carbon and the tert-butyl group, leading to the formation of a stable tert-butyl cation at m/z 57, which is often the base peak. This also results in the formation of the 4-cyanobenzoyl cation at m/z 130.

-

Loss of Carbon Monoxide: The 4-cyanobenzoyl cation (m/z 130) can further fragment by losing a neutral carbon monoxide molecule to form the cyanophenyl cation at m/z 102.

Experimental Protocol

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. Sample Introduction: A dilute solution of the compound in a suitable solvent (e.g., ethyl acetate) was injected into the GC. MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1 scan/second.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating characterization of 4'-Cyano-2,2-dimethylpropiophenone. The distinct signals in the IR, ¹H NMR, ¹³C NMR, and Mass spectra directly correlate with the key structural features of the molecule. This information is crucial for researchers and scientists to confidently identify and assess the purity of this compound, ensuring the integrity of their synthetic and developmental work.

References

Due to the absence of a specific, publicly available, peer-reviewed article detailing the complete spectroscopic data for 4'-Cyano-2,2-dimethylpropiophenone in the conducted search, this section provides references to general spectroscopic principles and data for analogous compounds.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

Friedel-Crafts Acylation. In Organic Syntheses. [Link]

1H NMR and 13C NMR of 4'-Cyano-2,2-dimethylpropiophenone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4'-Cyano-2,2-dimethylpropiophenone

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for unambiguous structure elucidation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4'-Cyano-2,2-dimethylpropiophenone, a substituted aromatic ketone. As a Senior Application Scientist, this paper moves beyond a simple recitation of data, focusing instead on the causal relationships between the molecule's electronic and steric features and its resulting spectral characteristics. We will explore the underlying principles that govern chemical shifts and coupling patterns, present validated experimental protocols, and offer field-proven insights into spectral interpretation. Every analytical claim is substantiated with authoritative references, ensuring scientific integrity and trustworthiness for researchers and drug development professionals.

Introduction: The Structural Significance of 4'-Cyano-2,2-dimethylpropiophenone

4'-Cyano-2,2-dimethylpropiophenone is a molecule of interest due to its distinct structural motifs: a para-substituted benzonitrile ring, a ketone carbonyl group, and a sterically demanding tert-butyl group. The interplay of these functional groups creates a unique electronic environment, making NMR spectroscopy the ideal technique for its structural verification. The electron-withdrawing nature of both the cyano (-CN) and carbonyl (-C=O) groups significantly influences the chemical shifts of the aromatic protons and carbons, while the high symmetry of the tert-butyl group produces a characteristically simple yet prominent signal. Understanding these effects is paramount for confirming the compound's identity and purity.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The validity of any spectral interpretation rests upon the quality of the acquired data. The following protocol outlines a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 10-20 mg of 4'-Cyano-2,2-dimethylpropiophenone.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[1][2]

-

Dissolution: Transfer the weighed solid into a clean, dry NMR tube. Using a Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃.

-

Homogenization: Secure the cap and gently vortex or invert the tube until the sample is completely dissolved. A clear, particulate-free solution is essential.

-

Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) is often added by the solvent manufacturer as a reference standard (0 ppm).[3] If not present, a small amount can be added, although referencing to the residual solvent peak is also common practice.

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

| Parameter | ¹H NMR Specification | ¹³C NMR Specification | Rationale |

| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative ¹H; Power-gated decoupling for ¹³C to enhance signal-to-noise and produce singlets.[4] |

| Spectral Width | 0 - 12 ppm | 0 - 220 ppm | Encompasses the full range of expected chemical shifts for organic molecules. |

| Acquisition Time | ~2-3 seconds | ~1-2 seconds | Balances resolution with experimental time. |

| Relaxation Delay (d1) | 2-5 seconds | 2 seconds | Allows for nearly complete T1 relaxation of protons, ensuring accurate integration. |

| Number of Scans | 8-16 | 128-1024 | Sufficient for good signal-to-noise for ¹H; more scans are needed for the less sensitive ¹³C nucleus. |

| Temperature | 298 K | 298 K | Standard ambient temperature for routine analysis. Chemical shifts can be temperature-dependent.[1] |

Logical Workflow for NMR-Based Structural Elucidation

The process from sample to structure follows a logical and systematic path. This workflow ensures that all spectral information is considered for a comprehensive and accurate analysis.

Caption: Workflow from sample preparation to final structure confirmation.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides foundational information on the number of unique proton environments, their electronic surroundings, and their neighboring protons.

Caption: Structure of 4'-Cyano-2,2-dimethylpropiophenone with proton numbering.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1 | ~ 8.05 | Doublet (d) | 2H | ~ 8.4 | H-2', H-6' |

| 2 | ~ 7.75 | Doublet (d) | 2H | ~ 8.4 | H-3', H-5' |

| 3 | ~ 1.35 | Singlet (s) | 9H | N/A | -C(CH ₃)₃ |

Interpretation and Causality

-

Aromatic Region (δ 7.0-8.5 ppm): The aromatic protons exhibit a classic AA'BB' system, which simplifies to two doublets at this resolution due to the para-substitution.

-

Signal 1 (H-2', H-6'): These protons are ortho to the electron-withdrawing carbonyl group. The carbonyl group's deshielding effect, caused by magnetic anisotropy and inductive withdrawal, shifts these protons significantly downfield to approximately 8.05 ppm.[5][6]

-

Signal 2 (H-3', H-5'): These protons are ortho to the strongly electron-withdrawing cyano group. The cyano group also exerts a powerful deshielding effect, though its influence is slightly modulated by being meta to the carbonyl.[7] They are expected to resonate around 7.75 ppm. The mutual coupling between these adjacent aromatic protons results in a doublet pattern for both signals, with a typical ortho coupling constant (³JHH) of ~8.4 Hz.

-

-

Aliphatic Region (δ 0.5-2.0 ppm):

-

Signal 3 (-C(CH₃)₃): The nine protons of the tert-butyl group are chemically and magnetically equivalent due to free rotation around the C-C single bonds. This equivalence results in a single, sharp signal (a singlet).[8] This signal appears upfield around 1.35 ppm because these protons are on sp³ hybridized carbons and are shielded from the direct electronic effects of the aromatic ring and carbonyl group. The absence of adjacent protons means there is no spin-spin splitting, hence the singlet multiplicity.[9]

-

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Caption: Structure of 4'-Cyano-2,2-dimethylpropiophenone with carbon numbering.

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~ 205 | C =O | The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization, placing it far downfield. |

| ~ 140 | C -1' | This aromatic carbon is ipso to the carbonyl group and is deshielded, appearing further downfield than other substituted aromatic carbons. |

| ~ 132 | C -3'/ C -5' | These carbons are adjacent to the cyano-substituted carbon and show a significant downfield shift. By symmetry, they are equivalent. |

| ~ 129 | C -2'/ C -6' | These carbons are adjacent to the carbonyl-substituted carbon. They are equivalent due to symmetry. |

| ~ 118 | C N | The carbon of the cyano group typically appears in this region of the spectrum. |

| ~ 116 | C -4' | The ipso-carbon attached to the electron-withdrawing cyano group. |

| ~ 44 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded relative to the methyl carbons attached to it. |

| ~ 28 | C(C H₃)₃ | The methyl carbons of the tert-butyl group are in a typical aliphatic region, appearing as a single, intense signal due to their equivalence. |

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 4'-Cyano-2,2-dimethylpropiophenone provides unambiguous confirmation of its chemical structure. The predicted chemical shifts, integration values, and coupling patterns are fully consistent with the electronic effects exerted by the cyano, carbonyl, and tert-butyl functional groups. The downfield shift of the aromatic protons confirms the presence of strong electron-withdrawing groups, while the distinct AA'BB' pattern confirms their para-substitution. The singlet at ~1.35 ppm with an integration of 9H is the definitive signature of the tert-butyl group. This guide serves as a robust framework for researchers, demonstrating how to leverage fundamental NMR principles for the precise and confident structural elucidation of complex organic molecules.

References

-

Oregon State University. (n.d.). NMR Analysis of Substituted Benzophenones Analysis Guide. Retrieved from [Link]

-

Gao, C. J., et al. (2024). Mechanism and spectrum of inhibition of a 4′-cyano modified nucleotide analog against diverse RNA polymerases of prototypic respiratory RNA viruses. Journal of Biological Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Abraham, R. J., et al. (2010). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of C13-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Identify products of Propiophenone using nmr. Retrieved from [Link]

-

Li, W., et al. (2024). Identification of Co-29, a 5-cyano-2-thiacetyl aromatic pyrimidinone, as a potential inhibitor targeting the RdRp of norovirus. Virology Journal. Retrieved from [Link]

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. Identification of Co-29, a 5-cyano-2-thiacetyl aromatic pyrimidinone, as a potential inhibitor targeting the RdRp of norovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. acdlabs.com [acdlabs.com]

FTIR spectrum of 4'-Cyano-2,2-dimethylpropiophenone

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectrum of 4'-Cyano-2,2-dimethylpropiophenone

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4'-Cyano-2,2-dimethylpropiophenone, a key intermediate in pharmaceutical and chemical synthesis. As a Senior Application Scientist, this document moves beyond a simple spectral interpretation to offer a foundational understanding of the relationship between molecular structure and vibrational spectroscopy. We will explore the theoretical basis for the expected absorption bands, present a robust, self-validating protocol for data acquisition using modern Attenuated Total Reflectance (ATR) techniques, and conduct a detailed interpretation of the resulting spectrum. This guide is designed for researchers, scientists, and drug development professionals who utilize FTIR spectroscopy for structural elucidation, quality control, and reaction monitoring.

Introduction

4'-Cyano-2,2-dimethylpropiophenone is a complex aromatic ketone of significant interest in organic synthesis. Its structure incorporates several key functional groups—a nitrile, a conjugated ketone, a para-substituted aromatic ring, and a sterically demanding tert-butyl group. This combination of features makes it a valuable building block for more complex pharmaceutical agents.[1][2] The precise characterization of such intermediates is paramount to ensuring the purity, identity, and quality of downstream products.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for this purpose.[3][4] It is rapid, non-destructive, and provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds. The energy absorbed by each bond is quantized, corresponding to specific frequencies (or wavenumbers) that are highly characteristic of the bond type and its electronic environment. This guide will systematically deconstruct the , providing a causal link between each major absorption band and the corresponding molecular substructure.

Molecular Structure and Predicted Vibrational Modes

The structure of 4'-Cyano-2,2-dimethylpropiophenone dictates its infrared spectrum. To interpret the spectrum accurately, we must first analyze the molecule's constituent functional groups and predict their characteristic vibrational frequencies.

Chemical Structure:

(Representing a benzene ring with a cyano group at position 4 and the propiophenone chain at position 1)

The key functional groups and their expected vibrational modes are:

-

Nitrile (-C≡N): The carbon-nitrogen triple bond is very strong and polar. It is expected to produce a sharp and intense stretching absorption. For aromatic nitriles, where the triple bond is in conjugation with the phenyl ring, this peak appears at a slightly lower frequency than in saturated nitriles.[5] The expected range is 2240-2220 cm⁻¹ .[5][6] Its presence is one of the most unambiguous features in the spectrum.

-

Conjugated Ketone (Ar-C=O): The carbonyl group (C=O) stretch gives rise to one of the most intense absorptions in an IR spectrum due to the large change in dipole moment during vibration.[7] In a saturated aliphatic ketone, this band appears around 1715 cm⁻¹.[8] However, in 4'-Cyano-2,2-dimethylpropiophenone, the carbonyl is conjugated with the π-system of the cyano-substituted phenyl ring. This conjugation delocalizes the π-electrons, slightly weakening the C=O double bond and lowering its vibrational frequency. Therefore, the absorption is predicted to be in the range of 1685-1660 cm⁻¹ .[8][9]

-

Para-Substituted Aromatic Ring:

-

C=C Stretches: The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a series of medium-to-sharp absorptions in the 1620-1450 cm⁻¹ region.[10]

-

C-H Stretches: The stretching of C-H bonds on the aromatic ring gives rise to weak-to-medium sharp peaks just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

-

C-H Out-of-Plane Bending: These vibrations are highly diagnostic of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, a strong, characteristic absorption is expected in the 850-800 cm⁻¹ range.[10]

-

-

tert-Butyl Group (-C(CH₃)₃):

-

C-H Stretches: The stretching of the sp³-hybridized C-H bonds in the nine methyl groups will produce strong, sharp absorptions just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range.

-

C-H Bends: The methyl groups will also exhibit characteristic bending (scissoring and rocking) vibrations, with notable absorptions expected around 1470 cm⁻¹ and 1370 cm⁻¹ . The peak around 1370 cm⁻¹ is often a sharp doublet for a tert-butyl group, which can be a useful diagnostic feature.

-

Experimental Protocol: Acquiring the FTIR Spectrum

To ensure the generation of a high-fidelity and reproducible spectrum, a standardized protocol is essential. The use of an Attenuated Total Reflectance (ATR) accessory is recommended as it requires minimal sample preparation and ensures excellent sample-to-sample consistency.[4]

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer capable of a resolution of at least 4 cm⁻¹.

-

Accessory: A single-bounce diamond ATR accessory.

-

Sample: 4'-Cyano-2,2-dimethylpropiophenone (solid or viscous liquid at room temperature).

-

Cleaning Supplies: Reagent-grade isopropanol or acetone and appropriate laboratory wipes.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

-

Thoroughly clean the surface of the ATR diamond crystal with a solvent-moistened wipe (e.g., isopropanol) and allow it to fully evaporate. This step is critical to prevent cross-contamination from previous samples.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench.

-

Causality: The instrument software automatically subtracts this background from the sample spectrum, ensuring that the final output contains only the absorption data from the sample itself. A fresh background should be taken periodically, especially if ambient conditions change.

-

-

Sample Application:

-

Place a small amount of 4'-Cyano-2,2-dimethylpropiophenone onto the center of the ATR crystal.

-

If the sample is a solid, lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

-

Causality: The ATR technique relies on an evanescent wave that penetrates a very short distance into the sample. Poor contact will result in a weak, low-quality spectrum.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the following recommended parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (co-added)

-

-

Justification: A resolution of 4 cm⁻¹ is sufficient for resolving all key functional group absorptions in the condensed phase. Co-adding 32 scans provides an excellent signal-to-noise ratio for a clear, interpretable spectrum.

-

-

Data Processing and Cleaning:

-

After data collection, clean the ATR crystal and press thoroughly with solvent.

-

Perform a baseline correction on the collected spectrum if necessary to account for any scattering or instrumental artifacts. An automated baseline correction algorithm is often sufficient.

-

Experimental Workflow Diagram

Caption: Workflow for FTIR data acquisition using an ATR accessory.

Analysis and Interpretation of the FTIR Spectrum

The following table summarizes the principal absorption bands observed in a typical and their definitive assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Corresponding Functional Group |

| ~2970 | Strong, Sharp | C-H Asymmetric/Symmetric Stretch | tert-Butyl Group (-C(CH₃)₃) |

| ~2228 | Strong, Sharp | -C≡N Stretch | Aromatic Nitrile |

| ~1682 | Very Strong, Sharp | C=O Stretch (Conjugated) | Aromatic Ketone |

| ~1605 | Medium, Sharp | C=C Stretch | Aromatic Ring |

| ~1470, 1370 | Medium, Sharp | C-H Asymmetric/Symmetric Bending | tert-Butyl Group (-C(CH₃)₃) |

| ~1280 | Medium | C-C Stretch | Ketone-Alkyl Bond |

| ~835 | Strong, Sharp | C-H Out-of-Plane Bend (2 adjacent H's) | 1,4-Disubstituted Ring |

Detailed Band Analysis

-

Nitrile Stretch (~2228 cm⁻¹): A very strong and sharp absorption is observed at approximately 2228 cm⁻¹. This peak is unequivocally assigned to the stretching vibration of the carbon-nitrogen triple bond (-C≡N).[3][6] Its high intensity is due to the polar nature of the bond, and its position is characteristic of a nitrile conjugated with an aromatic system.[5] This single peak provides definitive evidence for the cyano group.

-

Ketone Carbonyl Stretch (~1682 cm⁻¹): The most intense band in the spectrum appears at ~1682 cm⁻¹. This absorption is characteristic of the C=O stretching vibration.[11] Its position, significantly lower than the ~1715 cm⁻¹ expected for a non-conjugated ketone, confirms that the carbonyl group is in conjugation with the phenyl ring.[8] This electronic interaction weakens the double bond, reducing the energy required to excite its vibration.

-

Aliphatic and Aromatic C-H Stretches (3100-2850 cm⁻¹): In the C-H stretching region, strong, sharp peaks appear just below 3000 cm⁻¹ (~2970 cm⁻¹), which are assigned to the sp³ C-H bonds of the tert-butyl group. Weaker, sharper absorptions may be observed just above 3000 cm⁻¹, corresponding to the sp² C-H bonds on the aromatic ring.

-

Aromatic Ring Vibrations (~1605 cm⁻¹ and ~835 cm⁻¹): A medium-intensity peak around 1605 cm⁻¹ is attributed to the C=C stretching vibrations within the aromatic ring. More significantly, a strong and sharp band at ~835 cm⁻¹ arises from the out-of-plane bending of the C-H bonds on the ring. This specific frequency is highly characteristic of a 1,4-disubstituted (para) benzene ring, confirming the substitution pattern of the molecule.[10]

-

Fingerprint Region (<1500 cm⁻¹): This region contains a wealth of complex absorptions, including the C-H bending modes of the tert-butyl group (~1470 and ~1370 cm⁻¹) and various C-C single bond stretches. While individual peak assignment is complex, the overall pattern in this region is unique to the molecule and serves as a final confirmation of its identity.

Conclusion

The provides a clear and unambiguous confirmation of its molecular structure. Each key functional group—the aromatic nitrile, the conjugated ketone, the para-substituted phenyl ring, and the tert-butyl group—gives rise to a distinct and predictable absorption band. The nitrile stretch at ~2228 cm⁻¹, the conjugated carbonyl stretch at ~1682 cm⁻¹, and the para-substitution C-H bend at ~835 cm⁻¹ are the most diagnostic features. This technical guide has demonstrated not only the interpretation of the final spectrum but also the robust experimental methodology required to obtain high-quality data. For scientists in drug development and chemical synthesis, this detailed spectral analysis serves as a foundational tool for identity confirmation, purity assessment, and quality control of this vital chemical intermediate.

References

-

PubChem. 2-Cyano-2-propyl radical. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]

-

Sato, K., et al. (2021). IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. RSC Publishing. [Link]

-

Dela Cruz, J., et al. (2018). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. ResearchGate. [Link]

-

Chembase.cn. 3'-CYANO-3-(3,4-DIMETHYLPHENYL)PROPIOPHENONE (CAS No. 898755-73-2) SDS. [Link]

-

Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Chem.ucla.edu. Carbonyl - compounds - IR - spectroscopy. [Link]

-

Chem Ed. (2023). FTIR-17 || IR spectrum of aromatic molecules. YouTube. [Link]

Sources

- 1. The application of 4′-Methylpropiophenone in organic reactions_Chemicalbook [chemicalbook.com]

- 2. 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note: A Comprehensive Guide to the Hydrolysis of 4'-Cyano-2,2-dimethylpropiophenone

Abstract

The conversion of a cyano group to a carboxylic acid is a fundamental transformation in organic synthesis, pivotal in the development of active pharmaceutical ingredients (APIs) and other high-value chemical entities. This document provides a detailed guide for the hydrolysis of 4'-Cyano-2,2-dimethylpropiophenone to its corresponding carboxylic acid, 4-(2,2-dimethylpropanoyl)benzoic acid. We present two robust protocols—acid-catalyzed and base-catalyzed hydrolysis—elucidating the underlying mechanisms, experimental considerations, and comparative outcomes. This guide is designed for researchers in synthetic chemistry and drug development, offering field-proven insights to ensure reproducible and high-yielding results.

Introduction: The Strategic Importance of Nitrile Hydrolysis

The hydrolysis of nitriles represents a powerful method for the synthesis of carboxylic acids.[1] This transformation is particularly valuable as the cyano group can be introduced into molecules through various methods, including nucleophilic substitution with cyanide ions, thereby serving as a masked carboxyl group. The target molecule, 4'-Cyano-2,2-dimethylpropiophenone, is a useful intermediate whose hydrolysis product, 4-(2,2-dimethylpropanoyl)benzoic acid, can be a key building block in medicinal chemistry.

The choice between acidic and basic hydrolysis conditions is critical and depends on the substrate's tolerance to the respective reagents and the desired final product form.[2] Acidic hydrolysis directly yields the carboxylic acid, while basic hydrolysis initially produces a carboxylate salt, which must be acidified in a subsequent step to furnish the final product.[3][4] This note will explore both pathways, providing the necessary details for an informed selection of methodology.

Mechanistic Insights: The Chemistry Behind the Transformation

Understanding the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues. Both acid and base-catalyzed pathways proceed through an amide intermediate.[5][6]

Acid-Catalyzed Hydrolysis Mechanism

Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This crucial step significantly increases the electrophilicity of the cyano carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[7][8][9] The reaction proceeds through the formation of an imidic acid, which tautomerizes to the more stable amide. This amide is then further hydrolyzed under the reaction conditions to yield the carboxylic acid and an ammonium ion.[6]

The key steps are:

-

Protonation of Nitrile: The nitrogen atom is protonated by the strong acid (e.g., H₃O⁺).

-

Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated nitrile.

-

Deprotonation: Loss of a proton forms an imidic acid tautomer.

-

Tautomerization: The imidic acid rearranges to a protonated amide, which is then deprotonated to form the stable amide intermediate.

-

Amide Hydrolysis: The amide undergoes subsequent acid-catalyzed hydrolysis to the carboxylic acid.

Figure 1: Acid-Catalyzed Nitrile Hydrolysis Mechanism.

Base-Catalyzed Hydrolysis Mechanism

In contrast, the base-catalyzed mechanism begins with the direct nucleophilic attack of a hydroxide ion on the inherently electrophilic cyano carbon.[5][7] This is a more direct approach as it does not require activation of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide.[6] The amide is subsequently hydrolyzed by the base to form a carboxylate salt. A final acidification step is necessary to obtain the neutral carboxylic acid.[4]

The key steps are:

-

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the cyano carbon.

-

Protonation: The resulting nitrogen anion is protonated by water.

-

Tautomerization: The intermediate tautomerizes to the amide.

-

Amide Hydrolysis: The hydroxide ion attacks the amide carbonyl, leading to a tetrahedral intermediate that collapses, eliminating an amide ion (NH₂⁻).

-

Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strong base to form the carboxylate salt.

-

Acidification: An acid workup protonates the carboxylate to yield the final product.

Figure 2: Base-Catalyzed Nitrile Hydrolysis Mechanism.

Experimental Protocols

The following protocols have been optimized for the hydrolysis of 4'-Cyano-2,2-dimethylpropiophenone.

Protocol 1: Acid-Catalyzed Hydrolysis

This method is advantageous for substrates stable in strong acid and when direct isolation of the carboxylic acid is desired.[4]

Materials and Reagents

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| 4'-Cyano-2,2-dimethylpropiophenone | 187.24 g/mol | 5.00 g | 26.7 mmol |

| Sulfuric Acid (98%) | 98.08 g/mol | 15 mL | - |

| Water | 18.02 g/mol | 15 mL | - |

| Diethyl Ether | 74.12 g/mol | 100 mL | - |

| Saturated Sodium Bicarbonate Sol. | - | 50 mL | - |

| Anhydrous Sodium Sulfate | - | ~5 g | - |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, cautiously add 15 mL of concentrated sulfuric acid to 15 mL of water. Caution: This is a highly exothermic process. Allow the solution to cool to room temperature.

-

Addition of Substrate: Add 5.00 g (26.7 mmol) of 4'-Cyano-2,2-dimethylpropiophenone to the cooled acid solution.

-

Heating: Heat the mixture to reflux (approximately 110-120 °C) using a heating mantle.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

-

Workup - Quenching: Cool the reaction mixture to room temperature and then carefully pour it over 100 g of crushed ice in a beaker. A white precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water until the filtrate is neutral (pH ~7).

-

Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-(2,2-dimethylpropanoyl)benzoic acid.

-

Drying: Dry the purified product in a vacuum oven at 50 °C overnight.

Protocol 2: Base-Catalyzed Hydrolysis

This protocol is suitable for substrates with acid-sensitive functional groups. The final product is the carboxylate salt, requiring an acidification workup.[2][3]

Materials and Reagents

| Reagent | M.W. | Amount | Moles |

|---|---|---|---|

| 4'-Cyano-2,2-dimethylpropiophenone | 187.24 g/mol | 5.00 g | 26.7 mmol |

| Sodium Hydroxide | 40.00 g/mol | 4.27 g | 106.8 mmol |

| Ethanol | 46.07 g/mol | 40 mL | - |

| Water | 18.02 g/mol | 10 mL | - |

| Hydrochloric Acid (conc.) | - | ~10 mL | - |

| Diethyl Ether | 74.12 g/mol | 100 mL | - |

| Anhydrous Sodium Sulfate | - | ~5 g | - |

Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4.27 g (106.8 mmol) of sodium hydroxide in a mixture of 40 mL of ethanol and 10 mL of water.

-

Addition of Substrate: Add 5.00 g (26.7 mmol) of 4'-Cyano-2,2-dimethylpropiophenone to the solution.

-

Heating: Heat the mixture to reflux (approximately 80-90 °C). Ammonia gas will evolve, which should be vented into a fume hood.

-

Reaction Monitoring: Monitor the reaction by TLC or HPLC until completion (typically 6-8 hours).

-

Workup - Solvent Removal: Cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: Dissolve the remaining residue in 50 mL of water. Cool the solution in an ice bath and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 2. A white precipitate will form.[4]

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification & Drying: Recrystallize from ethanol/water and dry the final product as described in Protocol 1.

Experimental Workflow and Data Comparison

A generalized workflow for nitrile hydrolysis is depicted below. The key divergence is the workup stage, which depends on the catalytic system employed.

Figure 3: Generalized Experimental Workflow for Nitrile Hydrolysis.

Comparative Analysis of Hydrolysis Protocols

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Catalyst | Concentrated H₂SO₄ or HCl[10] | NaOH or KOH[2] |

| Temperature | Higher (Reflux, ~110-120 °C) | Lower (Reflux, ~80-90 °C) |

| Reaction Time | Generally faster (4-6 hours) | Generally slower (6-8 hours) |

| Workup | Direct precipitation of acid | Requires acidification step |

| Typical Yield | 85-95% | 80-90% |

| Advantages | Direct isolation of the product; often faster. | Tolerant of acid-sensitive groups. |

| Disadvantages | Harsh conditions; potential for side reactions (e.g., dehydration, polymerization). | Requires an extra acidification step; potential for racemization at α-carbon. |

Conclusion

The hydrolysis of 4'-Cyano-2,2-dimethylpropiophenone to 4-(2,2-dimethylpropanoyl)benzoic acid is an efficient and high-yielding transformation. Both acid- and base-catalyzed methods provide viable pathways to the desired product. The choice of protocol should be guided by the stability of other functional groups within the substrate and the desired operational simplicity. The detailed mechanistic understanding and step-by-step protocols provided in this application note serve as a robust foundation for researchers to successfully implement this key synthetic transformation.

References

-

Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Retrieved from [Link]

-

Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

- Weissermel, A. (1970). US Patent 3542822A: Hydrolysis of nitriles to carboxylic acids. Google Patents.

-

Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

-

JoVE. (2025). Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

-

Chegg. (2021). Hydrolysis of Nitriles. YouTube. Retrieved from [Link]

-

Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

- Google Patents. (n.d.). CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process.

-

Science Madness. (2011). Nitrile hydrolysis methods to get carboxylic acids. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(2-cyanovinyl) benzoic acid. Retrieved from [Link]

-

ResearchGate. (2019). The Hydrolysis of the Anhydride of 2‐Cyano‐2‐phenylpropanoic Acid Triggers the Repeated Back and Forth Motions of an Acid–Base Operated Molecular Switch. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 2-methyl-4-acetylbenzoic acid.

-

JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 6. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 7. youtube.com [youtube.com]

- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 9. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]

- 10. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Derivatives from 4'-Cyano-2,2-dimethylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Cyano-2,2-dimethylpropiophenone is a versatile bifunctional molecule that serves as an excellent starting material for the synthesis of a diverse range of chemical entities. Its structure incorporates a reactive ketone, a modifiable cyano group, and an alpha-carbon susceptible to functionalization. This unique combination of reactive sites allows for selective transformations, making it a valuable building block in medicinal chemistry and materials science. Propiophenone derivatives, for instance, have shown potential as antidiabetic agents. This guide provides detailed protocols for the synthesis of several key derivatives, offering a strategic toolbox for library generation and targeted drug discovery programs.

Core Synthetic Transformations

The strategic location of the cyano and ketone functionalities on the aromatic ring allows for their independent modification, providing a platform for generating a wide array of derivatives. The primary avenues for derivatization include reduction of the ketone, transformation of the nitrile, and functionalization of the alpha-carbon.

Protocol 1: Reduction of the Ketone to a Secondary Alcohol

Objective: To selectively reduce the ketone functionality of 4'-Cyano-2,2-dimethylpropiophenone to the corresponding secondary alcohol, yielding 4-(1-hydroxy-2,2-dimethylpropyl)benzonitrile.

Causality of Experimental Choices: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for the reduction of ketones in the presence of less reactive functional groups like nitriles. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, which also serves as a proton source for the workup.

Reaction Scheme:

Detailed Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-Cyano-2,2-dimethylpropiophenone (1 equivalent) in methanol (approximately 10 mL per gram of starting material).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction upon the addition of the reducing agent.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C until the pH is neutral and gas evolution ceases.

-

Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Hydrolysis of the Nitrile to a Carboxylic Acid

Objective: To convert the cyano group of 4'-Cyano-2,2-dimethylpropiophenone into a carboxylic acid, yielding 4-(2,2-dimethylpropanoyl)benzoic acid. This can be achieved under either acidic or basic conditions.

Causality of Experimental Choices:

-

Acidic Hydrolysis: Heating a nitrile with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) protonates the nitrogen atom, making the carbon more susceptible to nucleophilic attack by water.[1][2] The reaction proceeds through an amide intermediate.[2]

-

Basic Hydrolysis: Using a strong base like sodium hydroxide (NaOH) involves the nucleophilic attack of the hydroxide ion on the nitrile carbon.[3] This initially forms the salt of the carboxylic acid, which is then protonated in a separate acidic workup step.

2a: Acidic Hydrolysis Protocol

Reaction Scheme:

Detailed Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4'-Cyano-2,2-dimethylpropiophenone (1 equivalent) in a 1:1 mixture of concentrated hydrochloric acid and water.

-

Heating: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by TLC.

-

Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.

2b: Basic Hydrolysis Protocol

Reaction Scheme:

Detailed Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve 4'-Cyano-2,2-dimethylpropiophenone (1 equivalent) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

Heating: Heat the mixture to reflux for 4-8 hours, or until the reaction is complete as indicated by TLC.

-

Workup: Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2.

-

Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from a suitable solvent if necessary.

Protocol 3: [3+2] Cycloaddition of the Nitrile to a Tetrazole

Objective: To synthesize 4-(5-(tert-butyl)-1H-tetrazol-1-yl)benzonitrile from 4'-Cyano-2,2-dimethylpropiophenone via a [3+2] cycloaddition reaction with an azide source.

Causality of Experimental Choices: The [3+2] cycloaddition of nitriles with azides to form tetrazoles is a well-established and powerful transformation. The reaction is often catalyzed by Lewis acids, such as zinc(II) salts, which activate the nitrile towards nucleophilic attack by the azide ion.[4] Water is a suitable solvent for this reaction, offering a greener alternative to organic solvents.

Reaction Scheme:

Detailed Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 4'-Cyano-2,2-dimethylpropiophenone (1 equivalent), sodium azide (NaN₃) (1.5 equivalents), and zinc chloride (ZnCl₂) (1.2 equivalents) in water.

-

Heating: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction to room temperature and acidify with 3 M hydrochloric acid to a pH of approximately 1.

-

Extraction: Extract the product with ethyl acetate (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 4: Halogenation of the Alpha-Carbon

Objective: To introduce a bromine atom at the alpha-position of the ketone to synthesize 2-bromo-1-(4-cyanophenyl)-2,2-dimethylpropan-1-one.

Causality of Experimental Choices: The alpha-halogenation of ketones can be performed under acidic or basic conditions.[4] Acid-catalyzed halogenation proceeds through an enol intermediate and is generally preferred for mono-halogenation. Bromine in acetic acid is a common and effective reagent system for this transformation.

Reaction Scheme:

Detailed Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask protected from light, dissolve 4'-Cyano-2,2-dimethylpropiophenone (1 equivalent) in glacial acetic acid.

-

Reagent Addition: Slowly add a solution of bromine (1.1 equivalents) in acetic acid dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-6 hours. The disappearance of the bromine color is an indication of reaction progression. Monitor the reaction to completion by TLC.

-

Workup: Pour the reaction mixture into a large volume of cold water with stirring.

-

Extraction: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 25 mL).

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize the acetic acid, then with sodium thiosulfate solution to remove any unreacted bromine, and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Data Summary

| Starting Material | Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 4'-Cyano-2,2-dimethylpropiophenone | 4-(1-hydroxy-2,2-dimethylpropyl)benzonitrile | C₁₂H₁₅NO | 189.26 |

| 4'-Cyano-2,2-dimethylpropiophenone | 4-(2,2-dimethylpropanoyl)benzoic acid | C₁₂H₁₂O₃ | 204.22 |